Ropivacaine
Overview
Description
Ropivacaine is a long-acting amide local anesthetic agent . It is used to cause numbness or loss of feeling in patients before and during surgery or labor and delivery . It is also used to relieve acute pain . Ropivacaine is less lipophilic than bupivacaine and is less likely to penetrate large myelinated motor fibers, resulting in a relatively reduced motor blockade .
Synthesis Analysis
Ropivacaine is synthesized through a convenient, fast, and high-yielding method. The coupling of α-picolinic acid and 2,6-xylidine under sealed-vessel microwave conditions generates the intermediate amide . A continuous-flow high-pressure hydrogenator is then used in the presence of the respective aldehyde to directly convert the intermediate to the final amide anesthetics .Molecular Structure Analysis
Ropivacaine has a molecular formula of C17H26N2O and a molecular weight of 274.4 g/mol . It is a piperidinecarboxamide and a ropivacaine .Chemical Reactions Analysis
Ropivacaine produces effects similar to other local anesthetics via reversible inhibition of sodium ion influx in nerve fibers . It is metabolized extensively in the liver and excreted in urine .Physical And Chemical Properties Analysis
Ropivacaine is a long-acting member of the amino amide class of local anesthetics . It presents the advantage to have a less deep and shorter motor block, and minor cardiac toxicity compared to lidocaine and bupivacaine .Scientific Research Applications
1. Otorhinolaryngology Practice
- Application : Ropivacaine is used as a local anesthetic in otorhinolaryngology procedures. It has a significant vasoconstrictive property, long duration of action, and least central nervous system and cardiac complications due to the pure (S)-enantiomer property .
- Method : Ropivacaine is used for local infiltration and nerve blocks in otorhinolaryngology procedures .
- Results : Ropivacaine has been used routinely in otorhinolaryngology procedures since 2010 (10 years). It has a significant vasoconstrictive property, long duration of action, and least central nervous system and cardiac complications .
2. Wound Healing
- Application : Ropivacaine has been found to inhibit wound healing by suppressing the proliferation and migration of keratinocytes .
- Method : Adult male Sprague–Dawley rats were allocated to establish wound healing models with or without 0.75% ropivacaine treatment .
- Results : Ropivacaine was found to delay wound closure in vivo. It significantly inhibited the proliferation and migration of HaCaT cells via the suppression of PI3K/AKT/mTOR signaling pathway .
3. Obstetrics
- Application : Ropivacaine is used for epidural pain relief during labor and delivery .
- Method : Ropivacaine is given alone or in combination with opioids for epidural pain relief .
- Results : A meta-analysis of six studies showed that compared to bupivacaine, the use of ropivacaine is associated with significantly less motor block and instrumental deliveries .
4. Cancer Treatment
- Application : Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells .
- Method : The exact methods of application are still being researched, but it has been indicated that its anticancer potency was mediated by multiple mechanisms, such as modulating sodium channel, inducing mitochondria-associated apoptosis, cell cycle arrest, inhibiting autophagy, and/or regulating other key players in cancer cells .
- Results : While its full applications and the exact targets remain to be revealed, it has been indicated that its anticancer potency was mediated by multiple mechanisms .
5. Wound Infiltration
- Application : Ropivacaine is used for controlling postsurgical pain when infiltrated directly into surgical wound sites .
- Method : Ropivacaine is infiltrated directly into surgical wound sites .
- Results : Ropivacaine was found to be more effective than placebo in controlling postsurgical pain .
6. Lower Extremity Blocks
- Application : Ropivacaine is used for peripheral blocks of the lower limbs, i.e., sciatic and femoral nerve blocks .
- Method : Ropivacaine is injected near the nerves of the lower limbs to block pain signals .
- Results : The primary benefit of ropivacaine is its lower toxicity, mainly lower cardiotoxicity, following accidental intravascular injection .
7. Postoperative Pain Management
- Application : Ropivacaine is used for postoperative pain management. It is injected bilaterally into the sternum at a rate of 3 ml/h per catheter .
- Method : Ropivacaine is injected bilaterally into the sternum at a rate of 3 ml/h per catheter .
- Results : This method of pain management has been found to significantly improve outcomes such as pain relief and patient satisfaction, reduce opioid consumption, better participate in respiratory therapy, and reduce pulmonary complications .
8. Dermatology
- Application : Ropivacaine is used in dermatology for local anesthesia. It has been found to be two to three times longer acting than equal doses of bupivacaine in guinea-pigs, probably due to its intrinsic vasoconstrictor effects .
- Method : Ropivacaine is injected intradermally .
- Results : Ropivacaine has been found to be two to three times longer acting than equal doses of bupivacaine in guinea-pigs .
Safety And Hazards
Future Directions
Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . Future studies of the direct interaction between associated proteins and ropivacaine are warranted, which may help finally explain and identify its exact targets/mechanisms .
properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMNUMMKYBVTFN-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040187 | |
Record name | Ropivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ropivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.53e-01 g/L | |
Record name | Ropivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ropivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics like ropivacaine block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Specifically, they block the sodium channel and decrease chances of depolarization and consequent action potentials. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. | |
Record name | Ropivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ropivacaine | |
CAS RN |
84057-95-4, 98626-61-0 | |
Record name | Ropivacaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84057-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ropivacaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ropivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ropivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.244 | |
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Record name | N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.824 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-piperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROPIVACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IO5LYA57N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ropivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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